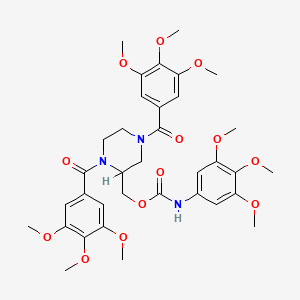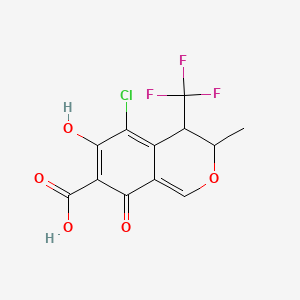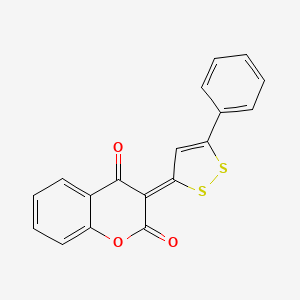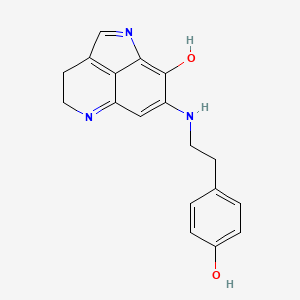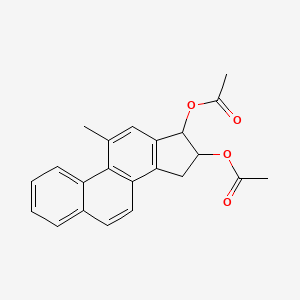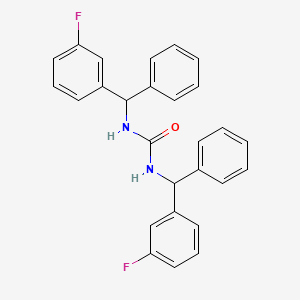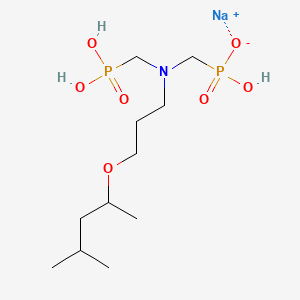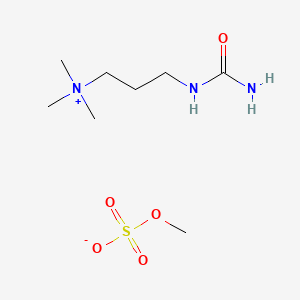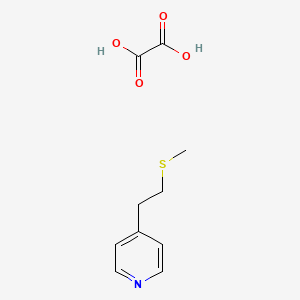
4-(2-Methylthioethyl)pyridinium oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methylthioethyl)pyridinium oxalate is a pyridinium salt that combines the pyridinium cation with the oxalate anion. Pyridinium salts are known for their diverse applications in organic synthesis, materials science, and medicinal chemistry. The oxalate anion, derived from oxalic acid, is commonly used in coordination chemistry and has various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylthioethyl)pyridinium oxalate typically involves the reaction of 4-(2-Methylthioethyl)pyridine with oxalic acid. The reaction is carried out in an appropriate solvent, such as ethanol or water, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of pyridinium salts, including this compound, often involves large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity. The product is then subjected to various purification techniques, including filtration, crystallization, and drying.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Methylthioethyl)pyridinium oxalate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the 2-Methylthioethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinium ring can be reduced to form the corresponding piperidine derivative.
Substitution: The oxalate anion can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the oxalate anion under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridinium oxalates.
Applications De Recherche Scientifique
4-(2-Methylthioethyl)pyridinium oxalate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as ionic liquids and coordination polymers.
Mécanisme D'action
The mechanism of action of 4-(2-Methylthioethyl)pyridinium oxalate involves its interaction with various molecular targets. The pyridinium cation can interact with nucleophilic sites in biological molecules, while the oxalate anion can chelate metal ions. These interactions can lead to the modulation of biological pathways, including enzyme inhibition and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Methylthioethyl)pyridinium chloride
- 4-(2-Methylthioethyl)pyridinium bromide
- 4-(2-Methylthioethyl)pyridinium nitrate
Uniqueness
4-(2-Methylthioethyl)pyridinium oxalate is unique due to the presence of the oxalate anion, which imparts distinct chemical and physical properties. The oxalate anion’s ability to form strong coordination bonds with metal ions makes this compound particularly useful in coordination chemistry and materials science.
Propriétés
Numéro CAS |
134480-47-0 |
|---|---|
Formule moléculaire |
C10H13NO4S |
Poids moléculaire |
243.28 g/mol |
Nom IUPAC |
4-(2-methylsulfanylethyl)pyridine;oxalic acid |
InChI |
InChI=1S/C8H11NS.C2H2O4/c1-10-7-4-8-2-5-9-6-3-8;3-1(4)2(5)6/h2-3,5-6H,4,7H2,1H3;(H,3,4)(H,5,6) |
Clé InChI |
VTXXZDMKBVHZDM-UHFFFAOYSA-N |
SMILES canonique |
CSCCC1=CC=NC=C1.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Amino-4-[[[(dimethylamino)methyl]phenyl]amino]anthraquinone monohydrochloride](/img/structure/B12691600.png)
